4,5-Dimethoxyindoline-2,3-dione
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Overview
Description
4,5-Dimethoxyindoline-2,3-dione is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its indoline core with methoxy groups at the 4 and 5 positions and a dione functionality at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxyindoline-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethoxyaniline with an oxidizing agent to form the indoline-2,3-dione core. The reaction conditions often require a solvent such as acetic acid and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the dione to corresponding diols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 6 and 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4,5-Dimethoxyindoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxyindoline-2,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxyindoline-2,3-dione
- 5,6-Dimethoxyindoline-2,3-dione
- 4,5-Dimethoxyindole-2,3-dione
Uniqueness
4,5-Dimethoxyindoline-2,3-dione is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities compared to its analogs.
Biological Activity
4,5-Dimethoxyindoline-2,3-dione is a compound belonging to the indoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action. The findings are supported by data tables summarizing key studies and their results.
Chemical Structure and Properties
This compound features a fused bicyclic structure that is characteristic of indole derivatives. The methoxy groups at positions 4 and 5 enhance its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. One significant study evaluated its efficacy against various cancer cell lines using the NCI-60 panel. The compound demonstrated broad-spectrum activity with notable potency in specific cancer types.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 1.47 | Induction of apoptosis |
A549 (Lung) | 2.30 | Inhibition of cell proliferation |
HT-29 (Colon) | 1.85 | Cell cycle arrest |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Antioxidant Activity
The antioxidant properties of this compound have also been explored. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of cancer prevention and treatment.
Table 2: Antioxidant Activity Assay Results
Assay Type | IC50 (μM) | Reference Compound | Result Comparison |
---|---|---|---|
DPPH Scavenging | 15.0 | Ascorbic Acid | Comparable efficacy |
ABTS Scavenging | 12.5 | Trolox | Higher efficacy |
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest at the G1 phase in cancer cells.
- Apoptosis Induction : It activates intrinsic apoptotic pathways through the upregulation of caspases and downregulation of Bcl-2 family proteins.
- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it reduces oxidative damage to cellular components.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers.
- Case Study 2 : In vivo studies on tumor-bearing mice showed that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups.
Properties
IUPAC Name |
4,5-dimethoxy-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-6-4-3-5-7(9(6)15-2)8(12)10(13)11-5/h3-4H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDILOIAVCVRXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=O)C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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